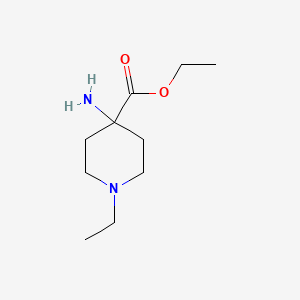
5-(3-Methoxycarbonylphenyl)nicotinic acid, 95%
Vue d'ensemble
Description
5-(3-Methoxycarbonylphenyl)nicotinic acid (MCPN) is a carboxylic acid derivative of nicotinic acid that has been used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 140-141°C and a molecular weight of 206.20 g/mol. MCPN is a member of the pyridine family and is a lipophilic compound, meaning it is soluble in non-polar solvents such as ether and hexane. It has been used in a wide range of scientific research applications, including biochemical and physiological studies, as well as in lab experiments.
Applications De Recherche Scientifique
5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of nicotinic acid on the metabolism of lipids, carbohydrates, and proteins. It has also been used to study the effects of nicotinic acid on the release of hormones, such as insulin and glucagon. In addition, 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the expression of genes involved in the regulation of energy metabolism.
Mécanisme D'action
5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% is believed to act as an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor (GPCR). This receptor is activated by the binding of nicotinic acid to the receptor and results in the activation of intracellular signaling pathways. These pathways are responsible for the regulation of various metabolic processes, including lipid, carbohydrate, and protein metabolism.
Biochemical and Physiological Effects
5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of free fatty acids in the blood, which can result in an increase in energy production. In addition, 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% has been shown to increase the levels of glucose in the blood, which can result in a decrease in appetite. It has also been shown to increase the levels of HDL cholesterol, which is associated with a decrease in the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% in lab experiments has a number of advantages. It is a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% is easy to use and can be used in a variety of experimental setups. However, there are some limitations to the use of 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% in lab experiments. For example, it is not soluble in water and must be used in a non-polar solvent, such as ether or hexane. In addition, 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% is a relatively expensive compound and may not be suitable for use in large-scale experiments.
Orientations Futures
The use of 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% in scientific research is still in its early stages and there are a number of potential future directions. For example, further research could be conducted to determine the effects of 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% on other metabolic processes, such as the metabolism of amino acids and nucleic acids. In addition, further research could be conducted to determine the effects of 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% on the expression of other genes involved in the regulation of energy metabolism. Furthermore, further research could be conducted to determine the effects of 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% on other physiological processes, such as the regulation of blood pressure and the immune system. Finally, further research could be conducted to determine the potential applications of 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% in the development of therapeutic drugs.
Méthodes De Synthèse
5-(3-Methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized from 3-methoxycarbonylphenylacetic acid and nicotinic acid in an acid-catalyzed reaction. This reaction involves the formation of an amide bond between the two compounds and results in the formation of 5-(3-Methoxycarbonylphenyl)nicotinic acid, 95%. The reaction is carried out in an aqueous solution of hydrochloric acid at a temperature of 80°C. The reaction is then quenched with water and the product is isolated by filtration.
Propriétés
IUPAC Name |
5-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(5-10)11-6-12(13(16)17)8-15-7-11/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJXAECJONMZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679486 | |
| Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842170-42-7 | |
| Record name | 5-[3-(Methoxycarbonyl)phenyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842170-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



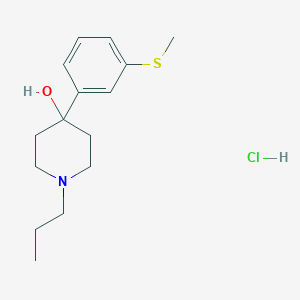
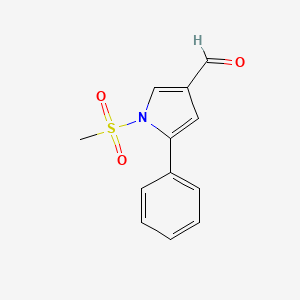
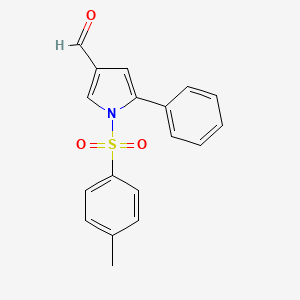
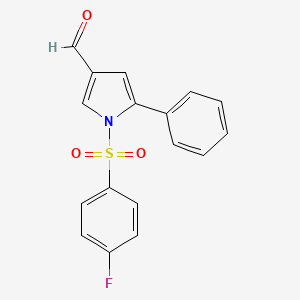
![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one; min. 98%](/img/structure/B6361439.png)
